

Application Note: Quantification of Metolachlor ESA in Groundwater Samples

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Compound of Interest

Compound Name: Metolachlor esa

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Introduction

Metolachlor is a widely used herbicide that can find its way into groundwater systems. Its degradation product, Metolachlor ethanesulfonic acid (**Metolachlor ESA**), is of significant environmental concern due to its higher polarity, persistence, and mobility in soil and water.^[1] ^[2] Accurate and sensitive quantification of **Metolachlor ESA** in groundwater is crucial for monitoring water quality, assessing environmental fate, and understanding potential human exposure. This application note provides a detailed protocol for the quantification of **Metolachlor ESA** in groundwater samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodology for the quantification of **Metolachlor ESA** in groundwater, based on established and validated methods.^[3]^[4]

Sample Collection and Preservation

- Collection: Collect groundwater samples in clean, amber glass bottles to prevent photodegradation.
- Preservation: Upon collection, cool the samples to a temperature of less than 5°C.

- Storage: Store all samples in a refrigerator at approximately 4 ± 3 °C until extraction.[4]
Sample extracts should also be stored under the same refrigerated conditions.[4]

Sample Preparation: Solid-Phase Extraction (SPE)

The principle of this method involves the concentration and purification of **Metolachlor ESA** from a water sample using an Oasis HLB solid-phase extraction cartridge.[3][4]

- Materials:
 - Oasis HLB (0.2 g, 6 cc) SPE cartridges
 - Solid Phase Extraction Vacuum Manifold
 - Methanol (nanograde or equivalent)
 - Deionized (DI) water
 - 15 mL graduated conical test tubes
 - Nitrogen evaporator
- Procedure:
 - Cartridge Conditioning: Pre-condition the SPE cartridges by passing 10 mL of methanol followed by 20 mL of DI water through the cartridge by gravity or under a slight vacuum (10-15 inches of Hg). Do not allow the cartridges to go dry.[3][4]
 - Sample Loading: Measure 50 ± 0.1 grams of the groundwater sample into a beaker.[3][4]
Pass the 50 mL sample aliquot through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.[3]
 - Cartridge Rinsing: After the entire sample has passed through, rinse the sample beaker with 10 mL of DI water and pass this rinseate through the cartridge.[3]
 - Drying: Apply a vacuum of approximately 15 inches of Hg for at least 5 minutes to remove excess water from the cartridge.[4]

- Elution: Elute the trapped analytes from the cartridge with 10 mL of methanol, collecting the eluate in a 15 mL graduated conical test tube.[3][4]
- Concentration: Evaporate the methanol eluate to approximately 0.4 mL using a nitrogen evaporator in a water bath at 40 ± 2 °C.[3][4]
- Reconstitution: Adjust the final volume of the extract to 0.5 mL with methanol, and then add 0.5 mL of water, making the final extract volume 1.0 mL in a 1:1 methanol:water solution.[3][4]
- Transfer: Transfer the final extract into an autosampler vial for LC-MS/MS analysis.[3][4]

LC-MS/MS Analysis

- Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is used for the analysis.[3][4]
- Chromatographic Conditions (Typical):
 - Mobile Phase A: Water with additives such as ammonium formate and formic acid. A typical preparation involves mixing 470 mL of water with 25 mL of methanol, 4.50 mL of 1 M ammonium formate, and 0.5 mL of formic acid.[3]
 - Mobile Phase B: Methanol with additives. A typical preparation involves mixing 450 mL of methanol with 45 mL of water, 4.50 mL of 1 M ammonium formate, and 0.5 mL of formic acid.[3]
 - A gradient elution program is typically employed to separate the analytes.
- Mass Spectrometry: The mass spectrometer is operated in negative ion mode for the detection of **Metolachlor ESA**. The specific precursor and product ion transitions for **Metolachlor ESA** should be optimized for the instrument in use.

Calibration and Quantification

- Standards: Prepare a series of calibration standards by serially diluting a certified stock solution of **Metolachlor ESA**.[3] The standards should be prepared in a 1:1 methanol:water solution to match the final extract composition.[3]

- Calibration Curve: A calibration curve is generated by plotting the peak area response against the concentration of the standards. A minimum of three concentration levels is required, with a typical range being 0.00125 µg/mL to 0.1 µg/mL.[3] The coefficient of determination (R^2) for the calibration curve should be greater than 0.990.[3]
- Quantification: The concentration of **Metolachlor ESA** in the groundwater samples is determined by external standard (ESTD) calculation using the generated calibration curve.[3]

Data Presentation

The following tables summarize typical quantitative data for the analysis of **Metolachlor ESA** in groundwater.

Table 1: Method Detection and Quantification Limits

Parameter	Value	Reference
Limit of Quantification (LOQ) - Dilute-and-Shoot	2 µg/L	[5]
Limit of Quantification (LOQ) - SPE	0.02 µg/L	[5]
Method Reporting Limit	0.05 µg/L	[6]
Method Detection Limit (example)	1.2 ng/L (ppt)	[7]

Table 2: Recovery and Precision

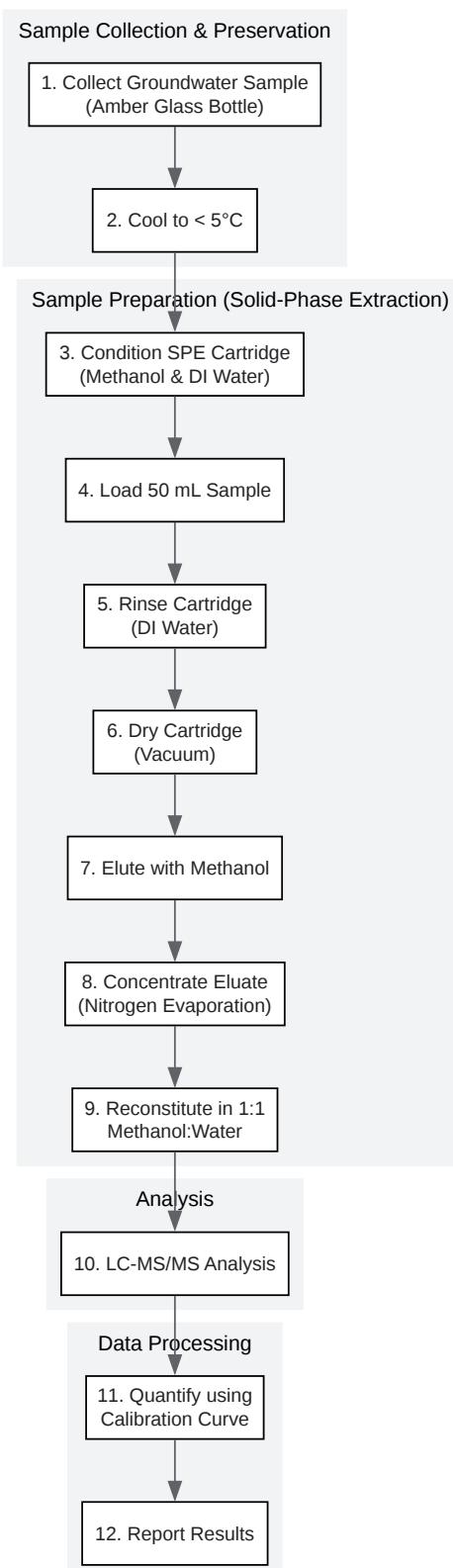
Fortification Level	Accuracy (Recovery %)	Precision (RSD %)	Reference
LOQ, 10x LOQ, 50x LOQ	79.6 - 113.0%	< 17.0%	[5]
Not Specified	86 - 114%	≤ 20%	[5]

Table 3: Occurrence of **Metolachlor ESA** in Groundwater

Study/Location	Detection Frequency	Concentration Range	Reference
Iowa Statewide Sampling	Detected >7 times more frequently than parent Metolachlor	Not specified	[1]
Helena Valley, Montana	Detected in shallow aquifers	1.2 ng/L (ppt) - 11 ng/L (ppt) for ESA and OA	[7]
USA (General Survey)	Detected in 13 of 596 groundwater samples	0.1 - 0.4 µg/L	[8]
NAWQA Study	Detected more frequently than parent Metolachlor	Not specified	[1]

Visualizations

The following diagram illustrates the experimental workflow for the quantification of **Metolachlor ESA** in groundwater samples.

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Caption: Workflow for **Metolachlor ESA** Quantification.

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